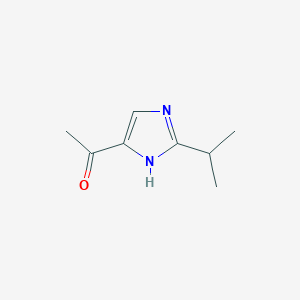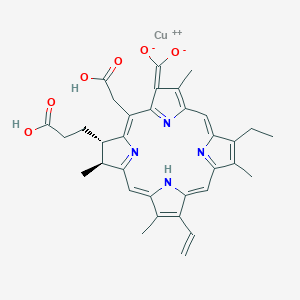
4-Nitro-4'-(octadecylamino)stilbene
Vue d'ensemble
Description
4-Nitro-4’-(octadecylamino)stilbene: is a synthetic organic compound belonging to the stilbene family. It is characterized by the presence of a nitro group and an octadecylamino group attached to the stilbene backbone. This compound is known for its lipophilic properties and is commonly used as a fluorescent dye in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4’-(octadecylamino)stilbene typically involves the following steps:
Amination: The octadecylamino group is introduced through a nucleophilic substitution reaction, where an octadecylamine reacts with the nitrostilbene intermediate.
Industrial Production Methods: Industrial production of 4-Nitro-4’-(octadecylamino)stilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The octadecylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: Formation of 4-amino-4’-(octadecylamino)stilbene.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 4-Nitro-4’-(octadecylamino)stilbene is used as a fluorescent dye in various chemical analyses, including fluorescence spectroscopy and imaging.
Biology: In biological research, this compound is utilized for labeling and tracking lipophilic molecules in cell membranes and other biological structures.
Medicine: While not directly used as a therapeutic agent, it serves as a tool in medical research for studying cellular processes and drug delivery mechanisms.
Industry: The compound is employed in the development of non-linear optical materials and mixed-dye Langmuir-Blodgett films .
Mécanisme D'action
The primary mechanism of action of 4-Nitro-4’-(octadecylamino)stilbene involves its interaction with lipophilic environments. The octadecylamino group allows the compound to integrate into lipid bilayers, while the nitro group contributes to its fluorescent properties. This dual functionality makes it an effective probe for studying membrane dynamics and other lipophilic interactions .
Comparaison Avec Des Composés Similaires
Resveratrol: A naturally occurring stilbene with antioxidant properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability.
Combretastatin A-4: A stilbene derivative with potent anticancer activity.
Uniqueness: 4-Nitro-4’-(octadecylamino)stilbene stands out due to its unique combination of a long alkyl chain and a nitro group, which imparts both lipophilicity and fluorescence. This makes it particularly useful in applications requiring membrane integration and fluorescent labeling .
Propriétés
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-N-octadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCWNVFSUWACRE-VHEBQXMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)



